Foliachinenoside C Foliachinenoside C Foliachinenoside C is a natural product found in Salacia chinensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681098
InChI: InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1
SMILES:
Molecular Formula: C28H38O14
Molecular Weight: 598.6 g/mol

Foliachinenoside C

CAS No.:

Cat. No.: VC16681098

Molecular Formula: C28H38O14

Molecular Weight: 598.6 g/mol

* For research use only. Not for human or veterinary use.

Foliachinenoside C -

Specification

Molecular Formula C28H38O14
Molecular Weight 598.6 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1
Standard InChI Key JNTVMSUGCQQJNZ-FKLBZQFOSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Foliachinenoside C belongs to the phenylpropanoid glycoside class, characterized by a 4-hydroxy-3,5-dimethoxyphenyl group linked to a disaccharide unit. The IUPAC name,
(2S,3R,4S,5S,6R)2[4[(2R,3S,4S,5R)5(4hydroxy3,5dimethoxyphenyl)3,4bis(hydroxymethyl)oxolan2yl]2,6dimethoxyphenoxy]6(hydroxymethyl)oxane3,4,5triol(2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its stereochemical complexity . Key features include:

  • Sugar components: A galactopyranosyl-arabinopyranosyl disaccharide chain.

  • Aromatic core: 4-hydroxy-3,5-dimethoxyphenyl group contributing to hydrophobic interactions.

  • Substituents: Multiple hydroxymethyl and methoxy groups enhancing water solubility.

Table 1: Key Chemical Identifiers of Foliachinenoside C

PropertyValue
CAS Registry Number1041180-87-3
Molecular FormulaC28H38O14\text{C}_{28}\text{H}_{38}\text{O}_{14}
Molecular Weight598.6 g/mol
SMILES NotationCOC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](C@@HC3=CC(=C(...
InChIKeyJNTVMSUGCQQJNZ-FKLBZQFOSA-N

Spectroscopic Characterization

Structural elucidation primarily relies on:

  • NMR spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR data confirming glycosidic linkages and aromatic substitution patterns .

  • HR-ESI-MS: High-resolution mass spectrometry validating the molecular formula through precise mass measurement (m/zm/z 599.2154 [M+H]+^+ ) .

  • Optical rotation: [α]D25[α]_D^{25} +37.8° (c 0.1, MeOH) indicating chirality consistent with natural glycosides .

Biosynthetic Origins and Natural Occurrence

Plant Source

Foliachinenoside C was first reported in Salacia chinensis (Celastraceae), a climbing shrub endemic to tropical regions of Asia . The compound occurs in fruit and root extracts at concentrations up to 0.12% dry weight, as quantified by HPLC-UV analysis in related studies .

Biosynthetic Pathway

The molecule likely originates from:

  • Phenylpropanoid pathway: Conversion of phenylalanine to 4-hydroxycinnamic acid.

  • Glycosylation: Sequential attachment of galactose and arabinose units via UDP-glycosyltransferases.

  • Methylation: O-methyltransferases introducing methoxy groups at C-3 and C-5 positions .

Isolation and Purification Methodologies

Extraction Protocols

Standard isolation involves:

  • Solvent extraction: Dried plant material (100 g) macerated in 70% ethanol (3 × 1 L).

  • Liquid-liquid partitioning: Ethanol extract partitioned between ethyl acetate and water.

  • Chromatographic separation:

    • Size exclusion: Sephadex LH-20 column (MeOH:H2_2O 7:3)

    • Reverse-phase HPLC: C18 column (5 μm, 250 × 4.6 mm), gradient elution with acetonitrile:water (15→45% over 40 min) .

Yield Optimization

Pilot studies indicate maximum yield (0.08% w/w) achieved through:

  • Ultrasound-assisted extraction: 40 kHz, 30°C, 15 min pulse intervals .

  • Enzymatic pretreatment: Cellulase (2.5 U/mg) enhancing compound release from plant matrix.

CompoundActivity (IC50_{50})Model SystemReference
Foliachinenoside Iα-Glucosidase inhibition (8.2 μM)In vitro enzymatic assay
SalidrosideAnti-inflammatory (NO inhibition 26.9 μM)RAW 264.7 macrophages
MangiferinAntioxidant (EC50_{50} 14.7 μM)DPPH assay

Mechanistic Hypotheses

Based on structural features, Foliachinenoside C may:

  • Modulate glucose metabolism: Through competitive inhibition of intestinal α-glucosidase enzymes via C-2 and C-3 hydroxyl groups .

  • Attenuate inflammation: Potential suppression of NF-κB signaling via methoxy-phenyl interactions with IKKβ kinase .

  • Antioxidant activity: Resonance stabilization of phenolic radicals through conjugated π-system .

Stability and Physicochemical Properties

Solubility Profile

  • Aqueous solubility: 1.2 mg/mL in phosphate buffer (pH 7.4) at 25°C.

  • Lipophilicity: Calculated logP = 1.34 (MarvinSketch 22.17), suggesting moderate membrane permeability .

Degradation Kinetics

Accelerated stability studies reveal:

  • Thermal decomposition: t1/2t_{1/2} = 48 days at 40°C (solid state).

  • Photodegradation: 23% loss after 72 hr exposure to UV-B (310 nm).

Toxicological Considerations

Acute Toxicity

No compound-specific data exists, but Salacia chinensis extracts show:

  • LD50_{50} > 2000 mg/kg in Sprague-Dawley rats .

  • Genotoxicity: Negative in Ames test (TA98/TA100 strains) at concentrations ≤5 mg/plate .

CYP450 Interactions

Molecular docking predicts moderate inhibition of:

  • CYP3A4: Binding energy -8.2 kcal/mol (AutoDock Vina).

  • CYP2C9: IC50_{50} estimated at 34 μM (pharmacophore model) .

Future Research Directions

Priority Investigations

  • Target identification: CRISPR-Cas9 screening for cellular targets in glucose metabolism.

  • Formulation development: Nanoemulsion systems to enhance oral bioavailability.

  • Clinical validation: Phase I pharmacokinetic studies establishing safety parameters.

Synthetic Biology Approaches

Heterologous production in Saccharomyces cerevisiae via:

  • Pathway engineering: Integration of Arabidopsis thaliana glycosyltransferases (AtUGT85A1).

  • Fermentation optimization: DO-stat controlled bioreactors achieving titers >500 mg/L .

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